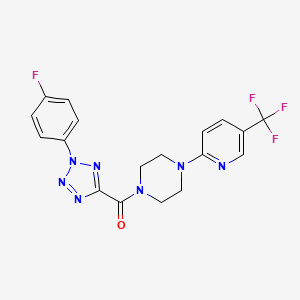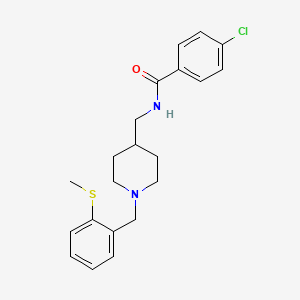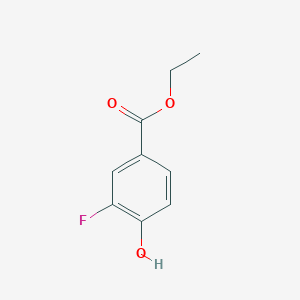![molecular formula C20H16ClF3N4OS B2410494 7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-24-3](/img/structure/B2410494.png)
7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H16ClF3N4OS and its molecular weight is 452.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Studies
- Synthesis of Pyrrolopyrimidine Derivatives : Research on pyrrolo[2,3-d]pyrimidines includes the synthesis of various derivatives, exploring their potential as nucleoside analogues and polymerase substrates for incorporation into DNA (Williams, Loakes, & Brown, 1998).
- Tricyclic Purine Analogue Synthesis : Studies have investigated the synthesis of tricyclic ring systems as purine analogues, creating novel pyrrolo[2,3-d]pyrimidine derivatives for potential precursors (Williams & Brown, 1995).
Biological Activities and Applications
- Thymidylate Synthase Inhibition : Certain pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, exploring their use as antitumor and antibacterial agents (Gangjee et al., 1996); (Gangjee et al., 1997).
- Antiviral Activity : Syntheses of pyrrolo[2,3-d]pyrimidine derivatives have been explored for their antiviral activities, including against human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
- GPR119 Agonists for Diabetes Treatment : Discoveries in the realm of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as GPR119 agonists have shown promise for glucose homeostasis modulation, potentially aiding in the treatment of type 2 diabetes (Katamreddy et al., 2012).
Chemical and Structural Modification Studies
- Chemical Modifications for Biological Activity : Efforts have been made to modify the chemical structure of pyrrolo[2,3-d]pyrimidines to understand their conformational features and to enhance their biological activities, including antimicrobial and antiviral properties (Klečka, Slavětínská, & Hocek, 2015); (Tichy et al., 2017).
Crystallographic and Structural Analysis
- X-ray Diffraction Studies : Single-crystal X-ray diffraction studies have been conducted on pyrrolo[2,3-d]pyrimidine derivatives to ascertain their molecular structures and investigate potential applications in medicinal chemistry (Mo, Wen-yan, He, & Hong-wu, 2007).
Anticancer Applications
- Pyrrolo-pyrimidine Derivatives as Anticancer Agents : Lead optimization studies have been conducted on pyrrolo-pyrimidine derivatives, revealing their potential as anticancer agents through modifications in their molecular structure (Lauria et al., 2012).
Eigenschaften
IUPAC Name |
7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c1-11-15-7-8-28(17(15)27-19(26-11)30-2)13-3-5-14(6-4-13)29-18-16(21)9-12(10-25-18)20(22,23)24/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEOIFACFWMBNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
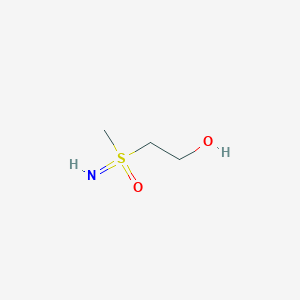

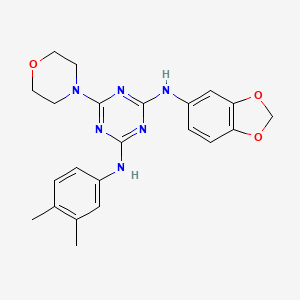
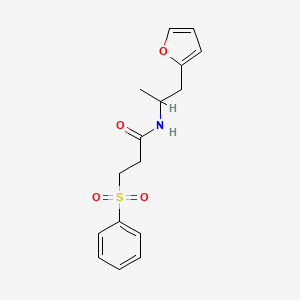
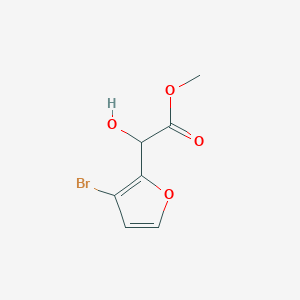


![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)
